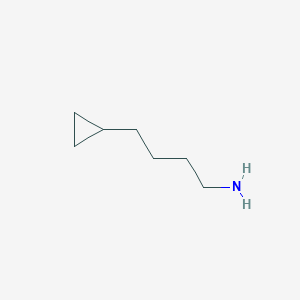
4-Cyclopropylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbutan-1-amine is a compound with the CAS Number: 267875-72-9 . It has a molecular weight of 113.2 and is a liquid at room temperature . The IUPAC name for this compound is 4-cyclopropyl-1-butanamine . It is part of the class of organic compounds known as amines .
Synthesis Analysis
The synthesis of amines like 4-Cyclopropylbutan-1-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 4-Cyclopropylbutan-1-amine is 1S/C7H15N/c8-6-2-1-3-7-4-5-7/h7H,1-6,8H2 . This indicates that the compound has 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The cyclopropyl group is a ring structure, which is a characteristic feature of cycloalkanes .Physical And Chemical Properties Analysis
4-Cyclopropylbutan-1-amine is a liquid at room temperature . It has a molecular weight of 113.2 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
4-Cyclopropylbutan-1-amine is a valuable building block in organic synthesis . It is particularly useful in the synthesis of cyclopropane-containing natural products . The compound’s cyclopropyl group can participate in ring-opening reactions, providing access to a variety of functionalized molecules. This makes it a versatile reagent for constructing complex organic structures, which are often found in pharmaceuticals and agrochemicals.
Pharmacology
In pharmacology , 4-Cyclopropylbutan-1-amine is explored for its potential to serve as a precursor for biogenic amines . These amines play critical roles in the human body, acting as neurotransmitters, hormones, and modulators of various biological processes. Research into the biochemical pathways of these compounds can lead to the development of new drugs and therapeutic agents.
Material Science
The application of 4-Cyclopropylbutan-1-amine in material science is linked to its incorporation into polymers and nanomaterials . Its unique structure can influence the physical properties of materials, such as elasticity, strength, and chemical resistance. This makes it an important monomer for the development of advanced materials with specific characteristics.
Chemical Engineering
In chemical engineering , 4-Cyclopropylbutan-1-amine can be utilized in process optimization and the development of new production methods . Its properties may affect reaction kinetics and mechanisms, which are crucial for designing efficient and sustainable chemical processes.
Biochemistry
4-Cyclopropylbutan-1-amine’s role in biochemistry involves studying its interaction with enzymes and other biomolecules . Understanding these interactions can provide insights into metabolic pathways and the synthesis of essential biomolecules, contributing to advances in bioengineering and synthetic biology.
Industrial Uses
Industrially, 4-Cyclopropylbutan-1-amine finds uses in various sectors, including pharmaceuticals, water purification, and crop protection . Its efficacy in these applications stems from its basicity and reactivity, which allow it to participate in a wide range of chemical reactions.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical processes
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug development and involves understanding how the body affects a specific drug after administration .
Result of Action
The molecular and cellular effects of 4-Cyclopropylbutan-1-amine’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
properties
IUPAC Name |
4-cyclopropylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-6-2-1-3-7-4-5-7/h7H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMHCMMNNUPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbutan-1-amine | |
CAS RN |
267875-72-9 |
Source


|
| Record name | 4-cyclopropylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)
![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)
![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)

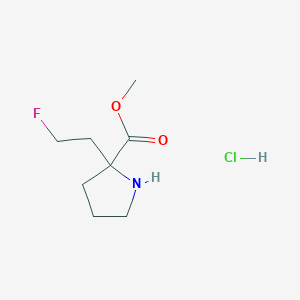
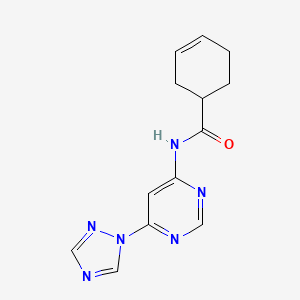
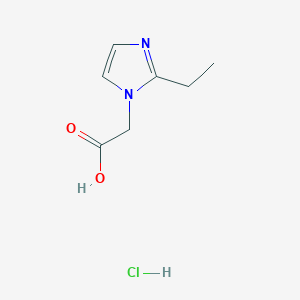
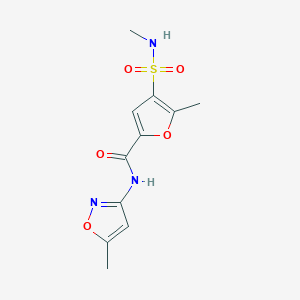

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)
![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)
![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)